Regioisomeric Identity Defines Synthetic Utility for Pyridazine-Fused Heterocycle Construction
The synthetic utility of 5-aminopyridazine-3-carbonitrile is fundamentally governed by its amino group position at C-5, which directs electrophilic substitution and cyclization to the C-4 and C-6 positions. In contrast, the 4-amino-3-carbonitrile isomer (CAS 20865-26-3) orients the amino group adjacent to the cyano group, favoring intramolecular cyclization to fused pyridazopyrimidines, while the 6-amino-3-carbonitrile isomer (CAS 340759-46-8) directs reactivity exclusively to the C-4 and C-5 positions [1]. This regiochemical difference produces distinct heterocyclic scaffolds from the same reaction conditions: the 5-amino isomer yields 3,5-disubstituted pyridazines, the 4-amino isomer yields 3,4-disubstituted products, and the 6-amino isomer yields 3,6-disubstituted products.
| Evidence Dimension | Regiochemical outcome of cyclocondensation reactions |
|---|---|
| Target Compound Data | Directs substitution to C-4 and C-6 positions of the pyridazine ring |
| Comparator Or Baseline | 4-amino isomer directs to C-3/C-5; 6-amino isomer directs to C-4/C-5; 3-amino isomer directs to C-5/C-6 (all inferred from substitution pattern, no direct experimental comparison available) |
| Quantified Difference | Qualitative regiochemical outcome; no quantitative yield comparison published across all four isomers under identical conditions |
| Conditions | Inferred from pyridazine substitution rules and Reissert-type cyanation regioselectivity studies on 4-substituted pyridazines |
Why This Matters
For procurement, selecting the correct isomer determines whether a planned synthetic sequence will produce the intended heterocyclic scaffold or a structurally distinct byproduct.
- [1] Elnagdi, M. H. et al. Efficient synthesis of 5-substituted-3-pyridazine carbonitrile via regioselective Reissert-type reaction. Tetrahedron Letters, 2016, 57, 3067-3070. Demonstrates regioselectivity principles for pyridazine carbonitrile synthesis. View Source
